molecular formula C6H16Cl2OSi2 B145944 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 2362-10-9

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Cat. No. B145944
CAS RN: 2362-10-9
M. Wt: 231.26 g/mol
InChI Key: NBGGEWGFZUDQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (DMCM) is a siloxane-based compound with a wide range of applications in the fields of scientific research, biochemistry, and physiology. It is a colorless liquid with a low boiling point and a strong odor, and is soluble in many organic solvents. DMCM has a variety of uses, including as a reagent for the synthesis of polysiloxanes, as a solvent for organic compounds, and as a catalyst for polymerization reactions. In addition, DMCM has been studied for its potential applications in the biochemical and physiological fields, as well as its potential as a laboratory reagent.

Scientific Research Applications

Novel Siloxane-Containing Dicarboxylic Acid

  • A new dicarboxylic acid and its derivatives were synthesized using 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, leading to compounds with unique structural and thermal properties. These compounds displayed stability in different environments and potential for ion binding (Zaltariov et al., 2014).

Hybrid Hydrogels

  • Ionic organic/siloxane networks, incorporating this compound, were used to create responsive hybrid hydrogels. These hydrogels demonstrated the capacity to swell in response to different pH levels and counterion concentrations, highlighting their potential in various applications (Drăgan et al., 2009).

Synthesis of Dichlorotitanium

  • This compound was used in the synthesis of dichlorotitanium, showcasing its role in creating complex organometallic compounds with detailed crystal structures (Zemánek et al., 2001).

Halogen-Containing Polyimides

  • Research into halogen-containing polyimides utilized this compound for synthesizing new polymers. These polymers displayed unique solubility, heat resistance, and film-forming properties, suggesting their potential in advanced materials science (Belomoina et al., 2010).

Catalytic Applications

  • The compound was also instrumental in catalyzing the synthesis of high molecular weight silicone polyureas with notable elastomeric properties, demonstrating its utility in polymer chemistry (Hoffman & Leir, 1991).

Zwitterionic Siloxane Compounds

  • The compound's derivatives have been explored for creating zwitterionic siloxane compounds, which were thoroughly characterized and showed interesting thermal, moisture stability, and sorption capacities (Bargan et al., 2020).

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane involves the reaction with sulfenate anions via an S N 2 reaction .

Safety and Hazards

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is fatal if inhaled and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGEWGFZUDQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062348
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2362-10-9
Record name 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(chloromethyl)tetramethyldisiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(chloromethyl)tetramethyldisiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 2
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 3
Reactant of Route 3
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Q & A

Q1: How does 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane contribute to creating novel polymer networks?

A1: this compound acts as a crucial building block in synthesizing hybrid organic/inorganic polymer networks. [, ] It achieves this through the Menshutkin reaction, where its chloroalkyl groups react with amine groups present in organic molecules like oligo(N,N-dimethylaminoethylmethacrylate) (ODMAEM). [] This reaction forms quaternary ammonium salt (QAS) linkages, effectively crosslinking the organic and siloxane components into a network structure. []

Q2: What are the structural characteristics of polymers synthesized using this compound, and how are they analyzed?

A2: Polymers incorporating this compound exhibit alternating segments of organic components and siloxane units within their backbone. [] This structural feature is confirmed using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) helps identify the presence of specific chemical bonds associated with both the organic and siloxane moieties. [] Additionally, 1H NMR spectroscopy provides detailed information about the arrangement of hydrogen atoms within the polymer structure, further validating the alternating copolymer formation. [] Techniques like thermogravimetric analysis (TGA) are employed to assess the thermal stability and composition of these hybrid materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.